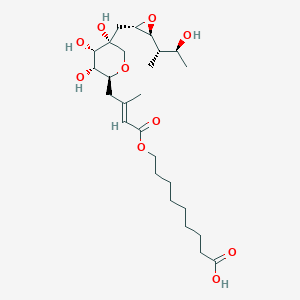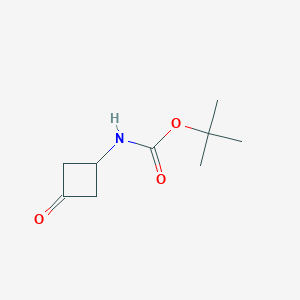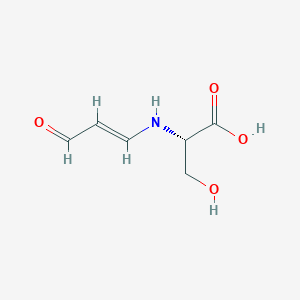
N-(2-Propenal)serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Propenal)serine, also known as PSNO, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSNO is a derivative of serine, an essential amino acid that plays a crucial role in protein synthesis and various other biological processes.
作用机制
N-(2-Propenal)serine exerts its effects through the modification of proteins via S-nitrosylation. S-nitrosylation is a process by which a nitric oxide molecule is covalently attached to a thiol group on a protein, resulting in the formation of an S-nitrosothiol. This compound can act as a donor of nitric oxide, which can then be transferred to a protein to form an S-nitrosothiol. This modification can alter the function of the protein and lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to regulate the activity of enzymes involved in energy metabolism and can enhance mitochondrial function. This compound has also been found to regulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal signaling and synaptic plasticity. This compound has also been found to regulate the activity of transcription factors, which can affect gene expression and cellular differentiation.
实验室实验的优点和局限性
One of the main advantages of using N-(2-Propenal)serine in lab experiments is its high reactivity and specificity. This compound can selectively modify proteins via S-nitrosylation, allowing for the precise manipulation of cellular processes. However, this compound is highly unstable and can decompose rapidly, making it difficult to work with in large quantities. This compound is also highly toxic and can cause severe irritation to the skin and mucous membranes.
未来方向
There are several future directions for research on N-(2-Propenal)serine. One area of interest is the role of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has been shown to enhance mitochondrial function and regulate neuronal signaling, which may have implications for the treatment of these diseases. Another area of interest is the development of new methods for the synthesis and stabilization of this compound, which may allow for its use in larger quantities and in vivo experiments. Finally, the development of new tools for the detection and quantification of S-nitrosylation may allow for a better understanding of the role of this compound in cellular processes.
合成方法
The synthesis of N-(2-Propenal)serine involves the reaction of serine with acrolein, a highly reactive and toxic aldehyde. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and under controlled conditions. The resulting product is a yellowish liquid that is highly unstable and reactive. This compound is usually synthesized in small quantities due to its high reactivity and instability.
科学研究应用
N-(2-Propenal)serine has been found to have various applications in scientific research. It has been shown to have potent antioxidant properties and can scavenge free radicals, which are known to cause oxidative stress and damage to cells. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
属性
CAS 编号 |
119206-60-9 |
|---|---|
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC 名称 |
(2S)-3-hydroxy-2-[[(E)-3-oxoprop-1-enyl]amino]propanoic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-1-2-7-5(4-9)6(10)11/h1-3,5,7,9H,4H2,(H,10,11)/b2-1+/t5-/m0/s1 |
InChI 键 |
ZQCKKBHLJIDYRB-WYPBCBNTSA-N |
手性 SMILES |
C([C@@H](C(=O)O)N/C=C/C=O)O |
SMILES |
C(C(C(=O)O)NC=CC=O)O |
规范 SMILES |
C(C(C(=O)O)NC=CC=O)O |
同义词 |
N-(2-propenal)serine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)
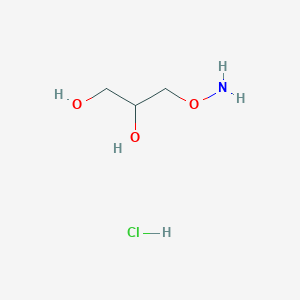
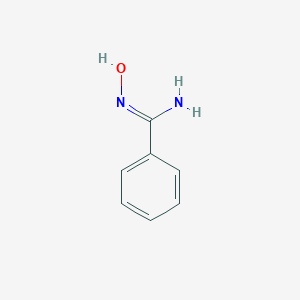
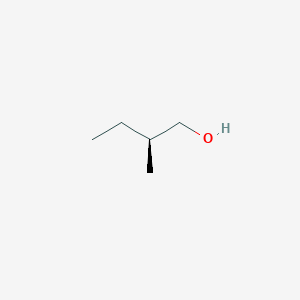

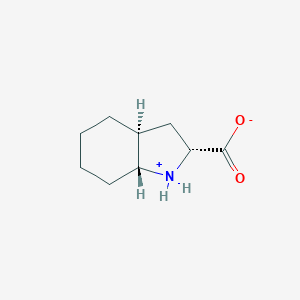

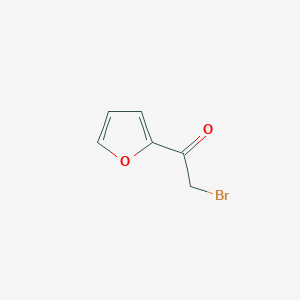
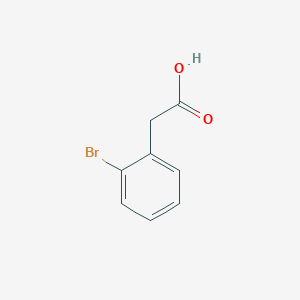
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
